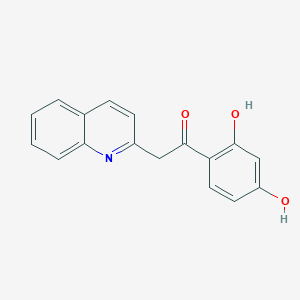
4-(Dibenzylamino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibenzylamino)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This compound is characterized by the presence of a pyrrolidin-2-one core structure with a dibenzylamino substituent at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines via a cascade reaction. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to selectively obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dibenzylamino group and the pyrrolidin-2-one core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and electrophilic reagents. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives .
Scientific Research Applications
4-(Dibenzylamino)pyrrolidin-2-one has a wide range of scientific research applications due to its unique chemical structure and reactivity. Some of the key applications include:
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to and modulate the activity of target proteins. For example, the stereochemistry of the pyrrolidin-2-one ring can affect the binding mode to enantioselective proteins, leading to different biological profiles . The compound’s effects are mediated through its interaction with various receptors and enzymes, which can result in changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
4-(Dibenzylamino)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolones and pyrrolidinones. These compounds share a common pyrrolidin-2-one core structure but differ in their substituents and functional groups. Some similar compounds include:
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit diverse biological activities.
Pyrrolidine-2,5-diones: These derivatives have two carbonyl groups and are known for their biological activity.
The uniqueness of this compound lies in its specific dibenzylamino substituent, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Properties
CAS No. |
1356108-91-2 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(dibenzylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C18H20N2O/c21-18-11-17(12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
InChI Key |
NDRMQGNOOJWHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


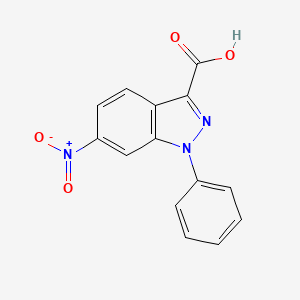
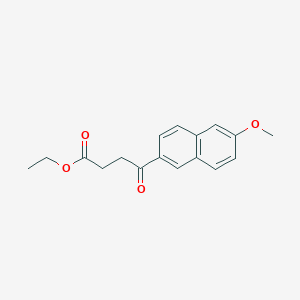
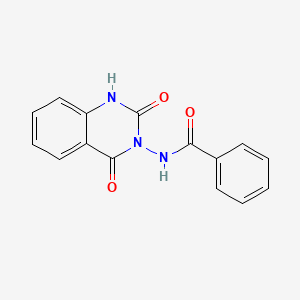
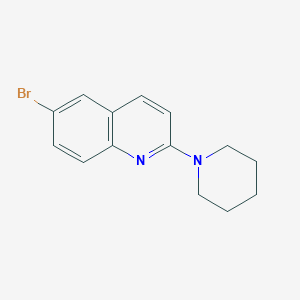
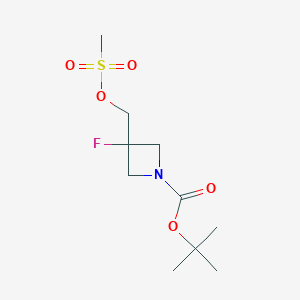


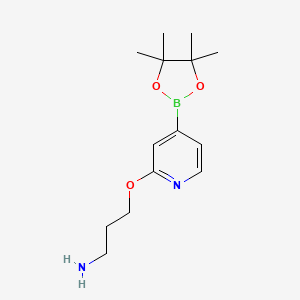

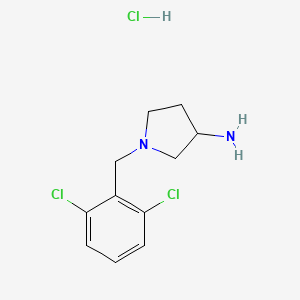
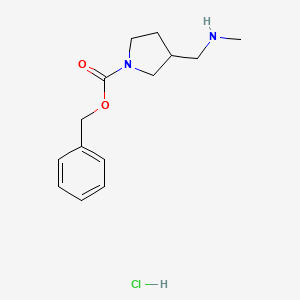
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)

